4,4-Dimethyl-2-phenyl-4H-imidazole
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Overview
Description
4,4-Dimethyl-2-phenyl-4H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-phenyl-4H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-phenyl-4H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
4,4-Dimethyl-2-phenyl-4H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-phenyl-4H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that are crucial for its activity .
Comparison with Similar Compounds
2-Phenyl-4,5-imidazole dicarboxylic acid: Another imidazole derivative with different substituents.
4,5-Dihydro-4,4-dimethyl-1H-imidazole: A related compound with a similar core structure but different functional groups.
Uniqueness: 4,4-Dimethyl-2-phenyl-4H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Properties
CAS No. |
89002-63-1 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenylimidazole |
InChI |
InChI=1S/C11H12N2/c1-11(2)8-12-10(13-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
QXHVMGGMVDCKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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